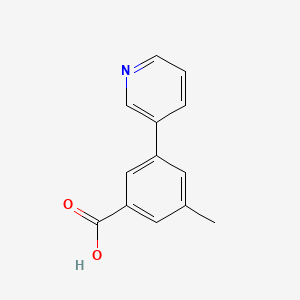

3-Methyl-5-(pyridin-3-yl)benzoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-Methyl-5-(pyridin-3-yl)benzoic acid is an organic compound characterized by a benzene ring substituted with a methyl group and a pyridin-3-yl group at the 3rd and 5th positions, respectively

Synthetic Routes and Reaction Conditions:

Bromination and Substitution: The synthesis can begin with 3-methylbenzoic acid, which undergoes bromination to introduce a bromine atom at the 5th position. Subsequent nucleophilic substitution with pyridine-3-boronic acid can yield the desired product.

Cross-Coupling Reactions: Suzuki-Miyaura cross-coupling reaction is another method where 3-methylbenzoic acid is coupled with pyridin-3-ylboronic acid using a palladium catalyst under mild conditions.

Industrial Production Methods: Industrial production typically involves optimizing these synthetic routes for large-scale synthesis, ensuring cost-effectiveness and environmental sustainability. Continuous flow reactors and green chemistry principles are often employed to enhance efficiency and reduce waste.

Types of Reactions:

Oxidation: Oxidation reactions can convert the methyl group to a carboxylic acid derivative.

Reduction: Reduction reactions can reduce the pyridin-3-yl group to a pyridin-3-ol derivative.

Substitution: Electrophilic substitution reactions can introduce various functional groups onto the benzene ring.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO₄) in an alkaline medium.

Reduction: Lithium aluminum hydride (LiAlH₄) in ether.

Substitution: Friedel-Crafts acylation using aluminum chloride (AlCl₃) as a catalyst.

Major Products Formed:

Oxidation: this compound can be further oxidized to form 3-methyl-5-(pyridin-3-yl)benzene-1,2,4-tricarboxylic acid.

Reduction: The reduction product is 3-methyl-5-(pyridin-3-yl)benzene-1,2,4-triol.

Substitution: Various substituted benzene derivatives depending on the electrophile used.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

1.1 Antimicrobial Activity

MPBA has demonstrated promising antibacterial properties against several strains of bacteria. For instance, studies have shown that derivatives of MPBA exhibit activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The mechanism of action is believed to involve interference with bacterial cell wall synthesis or function, making it a candidate for further development as an antibiotic agent.

Case Study:

A study published in MDPI highlighted the synthesis of 5-methyl-2-(pyridin-3-yl)thiazole derivatives, which showed significant antibacterial activity. The synthesized compounds were tested against various bacterial strains, revealing that some derivatives had minimal inhibitory concentrations (MICs) comparable to standard antibiotics .

1.2 Antiparasitic Activity

MPBA derivatives have been investigated for their potential in treating neglected tropical diseases, particularly human African trypanosomiasis (HAT). Research indicates that certain 3,5-disubstituted compounds can inhibit the growth of Trypanosoma brucei, the causative agent of HAT.

Table 1: Antiparasitic Activity of MPBA Derivatives

| Compound ID | pEC50 (μM) | HLM Cl int (μg/min/mg protein) | Aqueous Solubility (μM) |

|---|---|---|---|

| 19a | 5.3 | 300 | 6 |

| 19b | 5.7 | 180 | 13 |

| 19c | 5.9 | >300 | 17 |

This data suggests that modifications to the MPBA structure can enhance its bioactivity and pharmacokinetic properties, making it a viable candidate for further development .

Material Science Applications

2.1 Organic Electronics

MPBA has been explored as a potential material in organic electronics due to its unique electronic properties. Its ability to form stable thin films makes it suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaic devices.

Case Study:

Research on the synthesis and characterization of MPBA-based materials has shown that they can achieve high charge mobility and stability when incorporated into device architectures. These properties are critical for enhancing the efficiency and lifespan of organic electronic devices.

Wirkmechanismus

The compound exerts its effects through interactions with molecular targets such as enzymes and receptors. The pyridin-3-yl group can bind to various biological targets, influencing pathways related to inflammation, cancer, and metabolic disorders.

Vergleich Mit ähnlichen Verbindungen

3-Methylbenzoic acid

5-(Pyridin-3-yl)benzoic acid

3-(Pyridin-3-yl)benzoic acid

Uniqueness: Unlike its analogs, 3-Methyl-5-(pyridin-3-yl)benzoic acid has a unique substitution pattern that imparts distinct chemical and biological properties, making it valuable in specific applications.

This compound's versatility and potential applications make it a subject of ongoing research and industrial interest. Its unique structure and reactivity profile offer opportunities for innovation in various scientific fields.

Biologische Aktivität

3-Methyl-5-(pyridin-3-yl)benzoic acid is a compound that has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, highlighting its mechanisms, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a benzoic acid moiety substituted with a methyl group and a pyridine ring, which contributes to its biological properties.

Biological Activities

1. Antiproliferative Activity

Research indicates that pyridine derivatives, including this compound, exhibit significant antiproliferative effects against various cancer cell lines. A study demonstrated that compounds with pyridine rings showed improved activity against HeLa (cervical cancer), A549 (lung cancer), and MDA-MB-231 (breast cancer) cell lines, with lower IC50 values indicating higher potency .

2. Antimicrobial Activity

Pyridine derivatives have been associated with antimicrobial properties. A review highlighted that certain pyridine compounds demonstrated activity against bacterial strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 2.18 to 3.08 μM . While specific data for this compound is limited, its structural similarity to active pyridine derivatives suggests potential antimicrobial activity.

3. Matrix Metalloproteinase Inhibition

The compound's structural characteristics may position it as a candidate for inhibiting matrix metalloproteinases (MMPs), which are implicated in various diseases, including cancer and arthritis. Research on related compounds has shown that selective MMP inhibitors can significantly impact disease progression by modulating collagen degradation in vitro .

Table 1: Summary of Biological Activities

Case Study: Antiproliferative Mechanism

In a specific study focusing on pyridine derivatives, researchers observed that the incorporation of hydroxyl groups significantly enhanced antiproliferative activity against cancer cell lines. The study demonstrated that modifications to the pyridine structure could lead to improved efficacy in inhibiting cell growth . This suggests that similar modifications could be explored for this compound to enhance its biological activity.

Eigenschaften

IUPAC Name |

3-methyl-5-pyridin-3-ylbenzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO2/c1-9-5-11(7-12(6-9)13(15)16)10-3-2-4-14-8-10/h2-8H,1H3,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMRHVCLMZDKAKB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)C(=O)O)C2=CN=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.